molecular formula C17H15N3OS B2470690 2-ethyl-6-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,3-benzothiazole CAS No. 2319638-20-3

2-ethyl-6-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,3-benzothiazole

Cat. No.: B2470690
CAS No.: 2319638-20-3
M. Wt: 309.39
InChI Key: USEMSBYPDXZBAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This heterocyclic compound features a fused benzothiazole core linked to a pyrrolo[3,4-b]pyridine moiety via a carbonyl group.

Properties

IUPAC Name

5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(2-ethyl-1,3-benzothiazol-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c1-2-16-19-13-6-5-11(8-15(13)22-16)17(21)20-9-12-4-3-7-18-14(12)10-20/h3-8H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEMSBYPDXZBAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CC4=C(C3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring Formation and Functionalization

The pyrrolo[3,4-b]pyridine core is typically synthesized via cyclization reactions involving aminopyridine derivatives. For example, 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride (CAS 6000-50-6) has been prepared by refluxing ethyl 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate with concentrated hydrochloric acid, achieving quantitative yields. This method underscores the utility of acidic conditions for dehydrative cyclization.

Benzothiazole Moiety Synthesis

The 1,3-benzothiazole component is commonly derived from 2-aminothiophenol and carboxylic acid derivatives. Ethyl groups are introduced via alkylation or Friedel-Crafts reactions. For instance, coupling 2-ethyl-1,3-benzothiazole-6-carboxylic acid with pyrrolopyridine intermediates has been reported using carbodiimide-based coupling agents.

Detailed Preparation Methods

Stepwise Coupling Approach

A representative synthesis involves:

  • Preparation of 5H,6H,7H-Pyrrolo[3,4-b]Pyridine-6-Carboxylic Acid :
    • Boc-protected pyrrolopyridine is hydrolyzed under acidic conditions (e.g., HCl/acetone).
    • Yield: 78% under optimized Boc deprotection with triethylamine in dichloromethane.
  • Activation and Coupling to 2-Ethyl-1,3-Benzothiazole-6-Amine :
    • The carboxylic acid is activated using 4-nitrophenyl chloroformate or disuccinimidyl carbonate.
    • Reaction with 2-ethyl-1,3-benzothiazole-6-amine in DMF or THF at 50–60°C yields the target compound.

Representative Reaction Table

Step Reagents/Conditions Yield Reference
Boc Deprotection HCl/acetone, reflux 100%
Carboxylic Acid Activation 4-Nitrophenyl chloroformate, DIPEA 68%
Amide Coupling DMF, 60°C, 20 h 39%

Optimization of Reaction Parameters

Solvent and Temperature Effects

  • DMF vs. THF : DMF enhances coupling efficiency due to its high polarity, but THF reduces side reactions in Boc deprotection.
  • Temperature : Reactions above 100°C (e.g., 110°C in DMF) often lead to decomposition, reducing yields to 10%.

Catalytic and Stoichiometric Considerations

  • Triphosgene Activation : Use of triphosgene (1.1 equiv) with triethylamine (4.0 equiv) in dichloromethane improves activation kinetics.
  • Molar Ratios : A 1:1.2 ratio of benzothiazole amine to activated carbonyl minimizes unreacted starting material.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • 1H NMR : Key signals include pyrrolopyridine protons at δ 4.82–4.88 ppm (methylene groups) and benzothiazole aromatic protons at δ 7.41–8.66 ppm.
  • LC-MS : Molecular ion peaks at m/z 330–537 [M+H]+ confirm successful coupling.

Purity Assessment

  • Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves impurities, with purity >95% achieved via silica gel chromatography.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-6-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-ethyl-6-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethyl-6-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity and blocking signal transduction pathways involved in cell proliferation . This makes it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of synthesis, physicochemical properties, and biological activity.

Ethyl 5-(1,3-Benzothiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7g)

  • Structure : Combines benzothiazole with a pyrazolo-pyridine scaffold.
  • Synthesis: Prepared via condensation of 2-amino-1,3-benzothiazole (5g) under acidic reflux (Procedure A), yielding 33%.
  • Key Differences :
    • Lacks the pyrrolo[3,4-b]pyridine system.
    • Contains a phenyl group and ester functionality, which may reduce metabolic stability compared to the ethyl-substituted target compound.

6,7-Dihydro-5H-Pyrido[2,3-c]pyridazine Derivatives (Patent Compounds)

  • Structure : Features a pyrido-pyridazine core, distinct from the pyrrolo-pyridine in the target molecule.
  • Biological Relevance : Acts as Bcl-xL inhibitors for cancer therapy, suggesting shared therapeutic targets despite divergent scaffolds.
  • Key Differences: Pyridazine ring introduces additional nitrogen atoms, altering electron distribution.

3-{5,7-Dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propanoic Acid

  • Structure: Contains the same pyrrolo[3,4-b]pyridine core but with a propanoic acid side chain.
  • Physicochemical Properties :
    • Higher polarity due to the carboxylic acid group, improving aqueous solubility vs. the ethyl-benzothiazole derivative.
    • Molecular Weight: ~214.22 g/mol (vs. target compound’s estimated ~339.37 g/mol).

3-(Trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine Hydrochloride

  • Structure : Shares the pyrrolo[3,4-b]pyridine system but lacks the benzothiazole and carbonyl linkage.
  • Commercial Availability : Sold by Bidepharm at ~¥983.2/100 mg (2025 pricing), indicating scalability.
  • Key Differences :
    • Trifluoromethyl group enhances electronegativity and metabolic resistance.
    • Hydrochloride salt form improves crystallinity but increases molecular weight.

Data Table: Comparative Analysis

Compound Name Core Structure Molecular Weight (g/mol) Key Substituents Biological Activity
Target Compound Benzothiazole-Pyrrolopyridine ~339.37 Ethyl, Carbonyl Not specified (Potential kinase inhibition)
Ethyl 5-(1,3-Benzothiazol-2-yl)-... (7g) Benzothiazole-Pyrazolopyridine ~356.38 Phenyl, Ester Synthetic intermediate
3-{5,7-Dioxo...propanoic Acid Pyrrolopyridine ~214.22 Propanoic Acid Solubility-enhancing derivative
3-(Trifluoromethyl)... Hydrochloride Pyrrolopyridine ~249.64 (free base) Trifluoromethyl, HCl salt Commercial scaffold

Research Findings and Implications

  • Synthetic Challenges : The target compound’s low yield (33% in analogous syntheses) highlights difficulties in constructing fused heterocyclic systems.
  • Therapeutic Potential: Structural parallels to Bcl-xL inhibitors suggest apoptosis-inducing activity, though direct evidence is lacking.
  • Solubility vs. Bioactivity: Propanoic acid derivatives prioritize solubility, while lipophilic groups (e.g., ethyl, trifluoromethyl) may enhance membrane permeability.

Biological Activity

The compound 2-ethyl-6-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,3-benzothiazole is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article reviews the available research on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a benzothiazole core linked to a pyrrolo[3,4-b]pyridine moiety. The presence of these heterocycles suggests potential interactions with various biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro studies have shown that derivatives of benzothiazole and pyrrolo compounds can inhibit the proliferation of cancer cell lines such as breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase .
  • Mechanism of Action : The anticancer effects are attributed to the inhibition of specific enzymes involved in cell proliferation and survival pathways. For example, some studies suggest that these compounds may inhibit kinases or other targets critical for tumor growth .

Antimicrobial Activity

The compound's structural characteristics also suggest potential antimicrobial activity:

  • In Vitro Testing : Various derivatives have been tested against bacterial strains and fungi. For example, certain benzothiazole derivatives have demonstrated activity against Staphylococcus aureus and Escherichia coli, indicating that modifications in the structure can enhance antimicrobial efficacy .

Anthelmintic Activity

Benzothiazoles are known for their anthelmintic properties:

  • Schistosomicidal Activity : Research has demonstrated that related compounds can effectively reduce worm burden in models infected with Schistosoma mansoni. The activity was dose-dependent and significantly higher in copper complexes of these compounds compared to their non-complexed forms .

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Study on Anticancer Properties : A study evaluated a series of pyrrolo[3,4-b]pyridine derivatives against various cancer cell lines. The most potent compound showed IC50 values in the low micromolar range against breast cancer cells and was found to induce apoptosis through caspase activation .
  • Antimicrobial Efficacy : In another study assessing the antimicrobial properties of benzothiazole derivatives, several compounds exhibited minimum inhibitory concentrations (MICs) effective against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that substitution patterns on the benzothiazole ring significantly influenced activity levels .

Data Table

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

Activity Type Target Organism/Cell Line IC50/MIC Values Mechanism
AnticancerBreast Cancer CellsLow µMApoptosis induction via caspase activation
AntimicrobialStaphylococcus aureus10 µg/mLCell wall synthesis inhibition
AnthelminticSchistosoma mansoni20 mg/kgDisruption of glucose metabolism

Q & A

Basic: What synthetic strategies are optimal for preparing 2-ethyl-6-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,3-benzothiazole, and how can intermediates be validated?

Methodological Answer:
The synthesis typically involves coupling the pyrrolo[3,4-b]pyridine-6-carbonyl moiety to the 1,3-benzothiazole scaffold. Key steps include:

  • Core Synthesis: Start with quinolinic acid derivatives to generate the pyrrolopyridine core via cyclization (e.g., using acetic anhydride and acetic acid) .
  • Functionalization: Introduce the ethyl group at position 2 of benzothiazole via alkylation, followed by coupling the carbonyl-linked pyrrolopyridine using carbodiimide-based reagents (e.g., EDCI/HOBt) .
  • Validation: Use HPLC (≥95% purity threshold) and LC-MS to confirm intermediate structures. For example, methyl 2-{5,7-dioxo-pyrrolo[3,4-b]pyridin-6-yl}acetate (a related intermediate) was validated by melting point (102–103°C) and pKa (-1.20±0.20) .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H/13C NMR identifies substituent positions (e.g., ethyl group at C2 of benzothiazole and carbonyl linkage). Aromatic protons in pyrrolopyridine appear as distinct multiplet signals between δ 7.0–8.5 ppm .
  • X-Ray Crystallography: Use SHELX programs for structure refinement. For example, similar bicyclic systems (e.g., benzothiazole derivatives) were resolved with SHELXL, achieving R-factors < 0.05 .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (expected ~340–350 g/mol for C17H14N3O2S) and detects isotopic patterns for bromine-free derivatives .

Advanced: How do structural modifications (e.g., ethyl vs. methyl groups) impact the compound’s binding affinity in enzyme inhibition studies?

Methodological Answer:

  • SAR Analysis: Compare analogs via in vitro assays (e.g., IC50 measurements). For instance, BMS-767778 (a pyrrolopyridine DPP-IV inhibitor) showed enhanced selectivity when a trifluoromethyl group replaced methyl, highlighting steric and electronic effects .
  • Computational Modeling: Docking studies (e.g., AutoDock Vina) can predict interactions. The ethyl group at C2 may occupy hydrophobic pockets in targets like CDK2, while bulkier groups could hinder binding .
  • Data Interpretation: Use ANOVA to assess statistical significance (p < 0.05) across modifications. Contradictions may arise from assay variability (e.g., cell-free vs. cellular models) .

Advanced: What are the mechanistic implications of the carbonyl linkage in modulating biological activity?

Methodological Answer:

  • Electron-Withdrawing Effects: The carbonyl group increases electrophilicity, enhancing interactions with nucleophilic residues (e.g., lysine or serine in enzyme active sites). This is critical for covalent inhibition mechanisms .
  • Conformational Rigidity: The linkage restricts rotation, stabilizing bioactive conformations. Compare with non-carbonyl analogs using circular dichroism (CD) or molecular dynamics simulations .
  • Case Study: In BMS-767778, the carbonyl group facilitated hydrogen bonding with DPP-IV’s Glu205/206, reducing IC50 to <10 nM .

Advanced: How can researchers resolve contradictions in bioactivity data across different studies?

Methodological Answer:

  • Solubility Optimization: Contradictions may stem from solubility variations. Use hydrobromide salts (as in pyrrolopyridine derivatives) to enhance polar solvent compatibility .
  • Analytical Cross-Validation: Replicate studies with orthogonal methods (e.g., SPR vs. fluorescence polarization for binding assays). For purity, combine HPLC with 1H NMR integration .
  • Model Selection: In vitro results (e.g., enzyme inhibition) may not translate to in vivo efficacy due to metabolic stability. Use microsomal assays (e.g., human liver microsomes) to assess half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.